molecular formula C20H16N2O6 B11125350 3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11125350
M. Wt: 380.3 g/mol
InChI Key: KTCPQQHKFHPDEM-UHFFFAOYSA-N
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Description

“3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, carbonyl, and oxazole groups. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one” would likely involve multiple steps, including:

  • Formation of the pyrrol-2-one core through cyclization reactions.
  • Introduction of the hydroxyphenyl and methylfuran groups via substitution reactions.
  • Incorporation of the oxazole ring through cycloaddition or condensation reactions.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl group can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation.

Major Products

  • Oxidation of hydroxyl groups to form ketones or aldehydes.
  • Reduction of carbonyl groups to form alcohols.
  • Substitution reactions leading to various substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique reactivity due to the presence of multiple functional groups.

Biology

  • Potential use as a biochemical probe to study enzyme interactions.
  • Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

  • Explored for its potential therapeutic applications due to its complex structure.
  • Studied for its interactions with biological targets, such as proteins or nucleic acids.

Industry

  • Potential use in the development of new materials with unique properties.
  • Investigated for its applications in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific interactions with molecular targets. This could involve:

  • Binding to enzymes and inhibiting their activity.
  • Interacting with cellular receptors and modulating signal transduction pathways.
  • Incorporating into biological membranes and altering their properties.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one: Lacks the oxazole ring.

    3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

  • The presence of both oxazole and furan rings in the same molecule is relatively rare.
  • The combination of multiple functional groups provides unique reactivity and potential biological activity.

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

4-hydroxy-2-(3-hydroxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16N2O6/c1-10-6-7-14(27-10)18(24)16-17(12-4-3-5-13(23)9-12)22(20(26)19(16)25)15-8-11(2)28-21-15/h3-9,17,23,25H,1-2H3

InChI Key

KTCPQQHKFHPDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)O)C4=NOC(=C4)C)O

Origin of Product

United States

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